molecular formula C14H20N2S B2384527 2-(heptylthio)-1H-benzo[d]imidazole CAS No. 143966-20-5

2-(heptylthio)-1H-benzo[d]imidazole

Cat. No. B2384527
CAS RN: 143966-20-5
M. Wt: 248.39
InChI Key: WXXMCRNIEVMWKH-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in medicinal chemistry . They are key components of many active pharmaceutical intermediates . Due to their unique structural features and electron-rich environment, these compounds can bind to a variety of therapeutic targets, exhibiting a broad spectrum of bioactivities .


Synthesis Analysis

The synthesis of imidazole-based compounds often involves the reaction of glyoxal, formaldehyde, and ammonia . There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds .


Molecular Structure Analysis

Imidazole is approximately planar with two nitrogen atoms in the five-membered ring . The crystal structures of imidazole-based compounds share the same topologies as those found in aluminosilicate zeolites .


Chemical Reactions Analysis

The atmospheric oxidation mechanism of imidazole initiated by hydroxyl radicals has been investigated via OH-addition and H-abstraction pathways .


Physical And Chemical Properties Analysis

Imidazole compounds are known for their high porosity, high surface area, and exceptional thermal and chemical stability . They are also known for their good solubilities in most polar solvents .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Benzimidazole derivatives have been synthesized and evaluated for their potent antimicrobial and antitubercular activities. For instance, novel benzimidazole-oxadiazole hybrid molecules demonstrated significant anti-tubercular activity against Mycobacterium tuberculosis, showing potency superior to standard drugs like pyrazinamide, ciprofloxacin, streptomycin, and isoniazid, with good selectivity indexes and preliminary non-toxicity in hemolytic assays (Shruthi et al., 2016). Additionally, a series of 2-(benzylthio)-1H-benzo[d]imidazoles was synthesized, showing minimal inhibitory concentration (MIC) values indicating promising anti-tuberculosis drug candidates for future development (Rambo et al., 2021).

Antifungal Activity

Benzimidazole derivatives have also demonstrated significant antifungal activities. A study focusing on the synthesis of benzimidazole, benzotriazole, and aminothiazole derivatives revealed potent activity against species of Candida, Aspergillus, and dermatophytes, with 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole exhibiting the best antifungal activities (Khabnadideh et al., 2012).

Antitumor Activity

Benzimidazole-based compounds have been explored for their antitumor properties as well. For example, novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized, showing significant cytotoxic activity against colon, breast, and cervical cancer cell lines, with further QSAR studies providing insights into their activities (Tomorowicz et al., 2020).

Mechanism of Action

Target of Action

Imidazole derivatives, such as 2-(heptylthio)-1H-benzo[d]imidazole, have been found to exhibit significant antiparasitic activity . The primary targets of these compounds are believed to be the parasites themselves, particularly Toxoplasma gondii . The imidazole derivatives have shown excellent selectivity activity against T. gondii versus the host cells .

Mode of Action

gondii in vitro . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth and proliferation of the parasites .

Biochemical Pathways

Imidazole derivatives have been associated with the inhibition of various enzymes and receptors . The compound’s interaction with these targets could potentially disrupt essential biochemical pathways within the parasites, leading to their death .

Pharmacokinetics

Imidazole derivatives are known for their broad pharmacological spectrum, attributed to the chemical characteristics of their nitrogen atoms . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of T. gondii . This leads to a decrease in the number of parasites, which could potentially alleviate the symptoms of toxoplasmosis .

Action Environment

The action environment of this compound is likely to be within the host organism, where the parasites reside. Environmental factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s action, efficacy, and stability . .

Safety and Hazards

Safety data sheets for imidazole indicate that it should be used with caution. It’s important to refer to the specific safety data sheet for each compound for detailed information .

Future Directions

Imidazole and benzimidazole-based drugs continue to be an active and attractive topic of medicinal chemistry. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

properties

IUPAC Name

2-heptylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-2-3-4-5-8-11-17-14-15-12-9-6-7-10-13(12)16-14/h6-7,9-10H,2-5,8,11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXMCRNIEVMWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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